molecular formula C26H24N4 B3029787 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline CAS No. 78525-34-5

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline

Cat. No.: B3029787
CAS No.: 78525-34-5
M. Wt: 392.5 g/mol
InChI Key: JGUVAGVIFMBVCK-UHFFFAOYSA-N
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Description

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline, also known as tetrakis(4-aminophenyl)ethylene or ETTA, is an organic compound with the molecular formula C26H24N4 and a molecular weight of 392.51 g/mol . This compound serves as a crucial tetrahedral building block in polymer and materials science, particularly for the construction of crystalline, porous three-dimensional Covalent Organic Frameworks (3D COFs) . Its rigid tetrahedral geometry, conferred by the central tetraphenylethene core, and its four terminal aniline groups allow it to act as a key node in the reticular synthesis of complex 3D networks . Researchers utilize this compound in condensation reactions, such as with aldehydes, to form imine-linked 3D COFs. These frameworks are characterized by their high surface areas, permanent porosity, and ordered structures, making them promising materials for applications in gas storage and separation, photocatalysis, and as advanced electrodes in electronic devices . The compound is supplied as a light yellow to yellow powder or crystal with a melting point of 313 °C and is typically characterized by a purity of >95% (HPLC) . Proper handling is required as the compound is air-sensitive . Store in a cool, dark place under inert gas at room temperature. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[1,2,2-tris(4-aminophenyl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H,27-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUVAGVIFMBVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-aminophenylboronic acid with ethylene ketone under basic conditions, followed by bromination to yield the desired product[2][2].

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The amino groups can participate in substitution reactions to form derivatives[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions[][2].

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the compound, which can be further utilized in different applications[2][2].

Scientific Research Applications

Covalent Organic Frameworks (COFs)

ETTA is extensively utilized as an organic linker in the synthesis of COFs. These frameworks are characterized by their porosity and structural integrity, making them suitable for applications in gas storage, separation processes, and catalysis. The high degree of conjugation in ETTA enhances the stability and functionality of the resulting COFs.

Case Study :

  • A notable example is the synthesis of a COF using ETTA as a ligand, which demonstrated enhanced gas adsorption properties due to its porous structure. The framework achieved a BET surface area exceeding 1000 m²/g, indicating its potential for applications in carbon capture technology.

Organic Photonics

ETTA serves as a precursor for creating aggregation-induced emission (AIE) materials. These materials exhibit increased luminescence when aggregated, making them valuable in light-emitting devices and sensors.

Case Study :

  • Research has shown that derivatives synthesized from ETTA can improve the efficiency of organic light-emitting diodes (OLEDs). For instance, a benzimidazole derivative derived from ETTA exhibited a 13-fold increase in emission intensity at 525 nm when aggregated, showcasing its potential in optoelectronic applications.

Organic Synthesis

In organic synthesis, ETTA acts as a versatile building block for various chemical reactions. Its amine functional groups allow it to participate in imine condensation reactions with aldehydes, leading to the formation of complex organic molecules.

Case Study :

  • ETTA has been employed in multi-step syntheses of complex organic compounds where it serves as both a reactant and a scaffold for further functionalization. This versatility has been demonstrated in synthesizing biologically active compounds and pharmaceuticals.

Data Table: Comparison of Applications

Application AreaKey FeaturesNotable Outcomes
Covalent Organic FrameworksHigh porosity, stabilityBET surface area > 1000 m²/g
Organic PhotonicsAIE properties13-fold emission increase at 525 nm
Organic SynthesisVersatile building blockSynthesis of complex organic molecules

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with other molecules, influencing their behavior. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

  • 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA) : Replaces the ethene core with pyrene, enhancing π-π stacking and fluorescence .
  • 4,4',4'',4'''-(1,9-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline (DTA) : A hydrogenated pyrene variant, altering electronic properties .
  • Triazine- or Thiazole-Linked Tetraanilines : Feature heterocyclic cores for redox-active or charge-transfer functionalities .

Physicochemical Properties

Property 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline PyTTA-Based COFs DTA-Based COFs
Pore Volume 18.2% (ETTA_Cl salt) 31.9% (TAPT.Cl salt) 43.2% (TTBT.Cl salt)
Surface Area (BET) 650–1350 m²/g 1350 m²/g Data not reported
Fluorescence Aggregation-induced emission (AIE) Strong pyrene-based emission Weak due to hydrogenation
Thermal Stability Stable up to 300°C Comparable Lower (degradation at 250°C)

Functional Performance

  • Photocatalysis : ETTA-based COFs (e.g., COF-1) enable asymmetric α-alkylation of aldehydes with 89% yield under visible light, outperforming PyTTA systems in redox-active reactions .
  • Sensing : PyTTA-COFs exhibit rapid HCl vapor detection via fluorescence quenching, while ETTA-based materials excel in biomedical imaging due to AIE properties .
  • Porosity : PyTTA salts exhibit higher pore volumes (31.9% vs. 18.2% for ETTA_Cl), but ETTA frameworks achieve superior surface areas (1350 m²/g vs. 650 m²/g for PyTTA) .

Limitations

  • ETTA’s ethene core limits π-π interactions compared to pyrene analogues, reducing charge-carrier mobility in some photovoltaics .
  • PyTTA’s fluorescence is pH-sensitive, restricting use in acidic environments .

Biological Activity

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline, also known as Tetrakis(4-aminophenyl)ethylene (CAS Number: 78525-34-5), is a compound that has garnered attention for its unique structural properties and potential biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H24N4
  • Molecular Weight : 392.51 g/mol
  • Purity : >95% (HPLC)
  • Physical State : Solid (light yellow to yellow powder)
  • Melting Point : 313 °C

Synthesis and Structural Characteristics

The compound is synthesized through the polymerization of 4-aminophenyl derivatives with ethylene linkers. The presence of multiple amine groups allows for the formation of various derivatives and conjugates, enhancing its utility in biological applications.

Antitumor Activity

One of the most significant findings regarding the biological activity of this compound is its potential as an antitumor agent. Research indicates that when incorporated into covalent organic frameworks (COFs), it can act as a sonosensitizer in anti-tumor therapy. For instance, a study demonstrated that a COF derived from this compound exhibited a remarkable ability to inhibit tumor growth significantly more than control groups .

The biological activity is primarily attributed to the compound's ability to form imine linkages with metal ions such as copper. These metal-organic frameworks (MOFs) can generate reactive oxygen species (ROS) under ultrasound exposure, leading to enhanced cytotoxicity against cancer cells. The mechanism involves:

  • Imine Formation : The aldehyde groups in the compound react with amines to form stable imine linkages.
  • Metal Coordination : The resulting COFs can coordinate with metal ions to enhance their therapeutic efficacy.
  • ROS Generation : Upon ultrasound activation, these structures produce ROS that induce apoptosis in cancer cells.

Study 1: COF-Cu Complexes

A specific study focused on a COF synthesized using this compound and copper ions. The COF demonstrated:

  • Surface Area : 1519 m²/g
  • Iodine Adsorption Capability : 4.6 g/g
    This complex exhibited significant antitumor effects in vitro and in vivo models .

Study 2: AIE Properties

Another aspect of this compound's biological activity is its aggregation-induced emission (AIE) properties. A derivative synthesized from this compound showed an emission enhancement of 13 times at a wavelength of 525 nm when aggregated. This property is crucial for developing fluorescent probes for biological imaging applications .

Applications in Medical Science

The unique properties of this compound make it suitable for various applications:

  • Drug Delivery Systems : Its ability to form stable frameworks can be utilized for targeted drug delivery.
  • Fluorescent Probes : The AIE characteristics enable its use in bioimaging and diagnostic applications.
  • Therapeutic Agents : As demonstrated through antitumor studies, it holds promise as a therapeutic agent in cancer treatment.

Q & A

Basic: What are the standard synthetic protocols for 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline, and how is its purity validated?

Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or condensation reactions involving tetra-substituted ethylene precursors and aniline derivatives. For example, analogous tetra-aldehyde derivatives (e.g., 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde) are synthesized using palladium-catalyzed cross-coupling, followed by reduction or functional group interconversion . Purity (>98%) is validated using HPLC, complemented by 1^1H/13^13C NMR for structural confirmation. Mass spectrometry (MS) ensures molecular weight consistency (e.g., expected MW ~566.69 g/mol for related tetraaniline structures) .

Basic: What spectroscopic techniques are critical for characterizing its structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H NMR identifies aromatic proton environments (δ 6.5–7.5 ppm for aniline protons), while 13^13C NMR confirms sp2^2-hybridized carbons in the ethene core and aromatic rings .
  • FT-IR : Detects N-H stretching (~3400 cm1^{-1}) and C=C stretching (~1600 cm1^{-1}) .
  • UV-Vis : Monitors π→π* transitions in the conjugated ethene backbone (λmax ~300–400 nm) .

Advanced: How can computational modeling optimize its application in covalent organic frameworks (COFs)?

Answer:
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to assess suitability as a COF linker. Molecular dynamics simulations model stacking interactions and pore geometry. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations to predict cross-linking efficiency with boronic acid or aldehyde partners . Experimental validation involves BET surface area analysis (e.g., >500 m2^2/g for COFs) and PXRD to confirm crystallinity .

Advanced: How to resolve contradictions in observed vs. predicted fluorescence properties?

Answer:
Discrepancies may arise from aggregation-induced emission (AIE) effects or solvent polarity. For instance, the ethene core’s rigidity can enhance fluorescence in aggregated states. Methodological steps:

Solvent Screening : Test fluorescence in THF, DMSO, and water.

Lifetime Measurements : Time-resolved fluorescence distinguishes static vs. dynamic quenching.

DFT Calculations : Compare optimized geometries with experimental Stokes shifts .

Advanced: What factorial design approaches improve yield in multi-step synthesis?

Answer:
A 2k^k factorial design evaluates factors like catalyst loading, temperature, and reaction time. For example:

FactorLow LevelHigh Level
Pd Catalyst (mol%)1%5%
Temperature (°C)80120
Reaction Time (h)1224

ANOVA identifies significant interactions. Response surface methodology (RSM) then optimizes conditions. Contradictions in yield data (e.g., vs. literature) may stem from impurity profiles, requiring GC-MS or TLC monitoring .

Basic: What are its primary applications in materials science?

Answer:

  • COF/MOF Synthesis : Acts as a tetra-dentate ligand for constructing porous networks with high surface areas .
  • Conductive Polymers : Protonation of aniline groups enables doping for enhanced conductivity (e.g., >103^{-3} S/cm) .
  • Sensors : Fluorescence quenching mechanisms detect nitroaromatics or heavy metals .

Advanced: How to assess its toxicity profile for safe laboratory handling?

Answer:
While direct toxicity data is limited, structurally similar 4,4'-methylenedianiline requires:

  • Ames Test : Screen for mutagenicity using Salmonella strains.
  • In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC50_{50} thresholds <100 µM).
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .

Advanced: How does functional group substitution (e.g., –NH2_22​ vs. –CHO) impact reactivity?

Answer:

  • –NH2_2 Groups : Enable Schiff base formation with aldehydes (e.g., COF synthesis) or coordination to metal nodes in MOFs.
  • –CHO Groups : Participate in condensation reactions (e.g., with amines for imine-linked COFs).
    Comparative studies show tetraaniline derivatives exhibit slower reaction kinetics than tetra-aldehydes due to weaker electrophilicity, requiring acid catalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline
Reactant of Route 2
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4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline

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